molecular formula C8H12O2 B065688 1-(3-But-3-enyloxiran-2-yl)ethanone CAS No. 189170-22-7

1-(3-But-3-enyloxiran-2-yl)ethanone

Cat. No.: B065688
CAS No.: 189170-22-7
M. Wt: 140.18 g/mol
InChI Key: HZICUOYGJFWSRG-UHFFFAOYSA-N
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Description

1-(3-But-3-enyloxiran-2-yl)ethanone is an epoxide-containing ketone with the molecular formula C₈H₁₂O₂ (based on structural analysis). It consists of an ethanone (acetyl) group attached to the 2-position of an oxirane (epoxide) ring, which is substituted at the 3-position by a but-3-enyl group (CH₂CH₂CH=CH₂). This compound’s unique structure confers reactivity influenced by both the epoxide’s strain and the conjugated double bond in the butenyl substituent.

Properties

CAS No.

189170-22-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(3-but-3-enyloxiran-2-yl)ethanone

InChI

InChI=1S/C8H12O2/c1-3-4-5-7-8(10-7)6(2)9/h3,7-8H,1,4-5H2,2H3

InChI Key

HZICUOYGJFWSRG-UHFFFAOYSA-N

SMILES

CC(=O)C1C(O1)CCC=C

Canonical SMILES

CC(=O)C1C(O1)CCC=C

Synonyms

Ethanone, 1-[3-(3-butenyl)oxiranyl]- (9CI)

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-But-3-enyloxiran-2-yl)ethanone typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-buten-1-ol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring . The reaction conditions usually require a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and selectivity.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and higher efficiency compared to batch processes.

Chemical Reactions Analysis

1-(3-But-3-enyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding diols.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxirane ring into a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-But-3-enyloxiran-2-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-But-3-enyloxiran-2-yl)ethanone involves its reactivity towards nucleophiles due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(3-But-3-enyloxiran-2-yl)ethanone with analogs featuring variations in the oxirane substituent:

Compound Name CAS No. Molecular Formula Molecular Weight XLogP3 Topological Polar Surface Area (Ų) Notable Substituents
This compound N/A C₈H₁₂O₂ 140.18* ~1.2† ~29.6† But-3-enyl (unsaturated C4 chain)
1-(3-Ethyloxiran-2-yl)ethanone [] 17257-81-7 C₆H₁₀O₂ 114.14 0.6 29.6 Ethyl (saturated C2 chain)
1-[3-(2-Methyl-1-buten-3-ynyl)oxiranyl]ethanone [] 111399-76-9 C₉H₁₀O₂ 150.17 ~1.5‡ 29.6 Branched alkyne/alkene (C5 chain)
1-[(2R,3R)-3-Pentyloxiranyl]ethanone [] 191982-03-3 C₉H₁₆O₂ 156.22 ~2.0‡ 29.6 Pentyl (saturated C5 chain)

*Calculated based on formula; †Estimated using analogous data; ‡Predicted from substituent contributions.

Key Observations :

  • Chain Length and Unsaturation : The but-3-enyl group introduces a double bond, increasing hydrophilicity (lower XLogP3) compared to saturated pentyl analogs (e.g., XLogP3 ~2.0 in ).
  • Reactivity : The epoxide ring’s strain and the butenyl substituent’s conjugation may enhance electrophilicity, favoring nucleophilic attack or cycloaddition reactions.
  • Stereochemistry: Compounds like 1-[(2R,3R)-3-pentyloxiranyl]ethanone () highlight the role of stereochemistry in biological interactions, though data for the target compound’s enantiomers are unavailable.

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